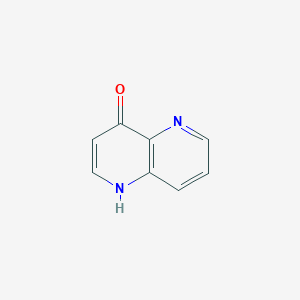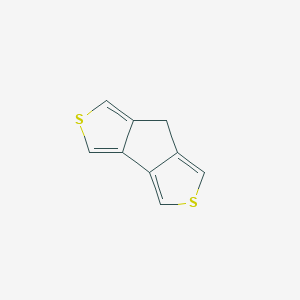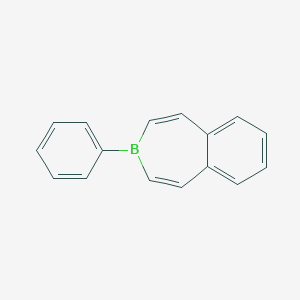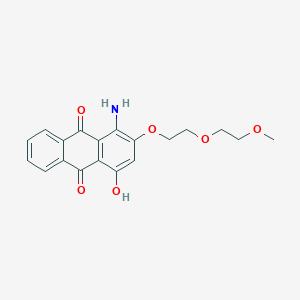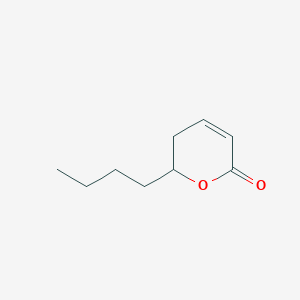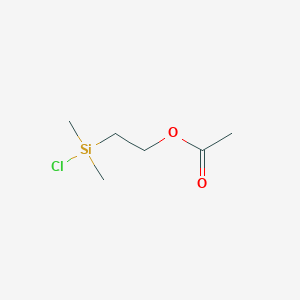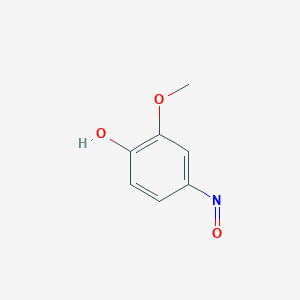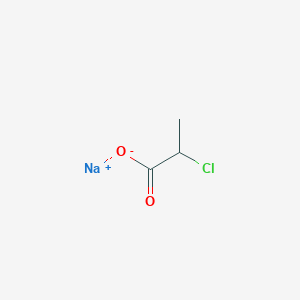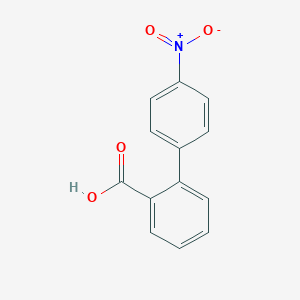
4-Propylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylcyclohexane-1,3-dione (PCCD) is a cyclic diketone that has gained attention in the scientific community due to its unique chemical properties and potential applications. PCCD is a colorless crystalline solid that is soluble in organic solvents. It is widely used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Wissenschaftliche Forschungsanwendungen
4-Propylcyclohexane-1,3-dione has been extensively studied for its potential applications in various fields of science. It is widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. This compound has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Wirkmechanismus
The mechanism of action of 4-Propylcyclohexane-1,3-dione is not well understood. However, it is believed that this compound acts as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and carboxylic acids. This compound has been shown to react with glutathione, a tripeptide thiol, forming a stable adduct. This suggests that this compound may have a potential role in modulating cellular redox status.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it has been reported that this compound has antioxidant properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation. This compound has also been reported to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
4-Propylcyclohexane-1,3-dione has several advantages for lab experiments. It is readily available and easy to synthesize. This compound has a high purity and yield, making it an ideal starting material for the synthesis of various organic compounds. However, this compound has some limitations for lab experiments. It is highly reactive and can react with various nucleophiles, making it difficult to handle. This compound is also unstable in the presence of moisture and air, and it should be stored in a dry and inert atmosphere.
Zukünftige Richtungen
There are several future directions for the study of 4-Propylcyclohexane-1,3-dione. One potential direction is the study of the mechanism of action of this compound. Understanding the mechanism of action of this compound can provide insight into its potential applications in various fields of science. Another potential direction is the study of the biochemical and physiological effects of this compound. Studying the effects of this compound can provide insight into its potential therapeutic applications. Additionally, the synthesis of novel this compound derivatives can lead to the discovery of new compounds with unique chemical properties and potential applications.
Synthesemethoden
4-Propylcyclohexane-1,3-dione can be synthesized by the oxidation of 4-propylcyclohexanone using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium hypochlorite. The most commonly used method for the synthesis of this compound is the oxidation of 4-propylcyclohexanone using potassium permanganate in the presence of sulfuric acid. This method yields this compound with high purity and yield.
Eigenschaften
CAS-Nummer |
18456-81-0 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
4-propylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-4-5-8(10)6-9(7)11/h7H,2-6H2,1H3 |
InChI-Schlüssel |
WWLVJBISOZBFCG-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(=O)CC1=O |
Kanonische SMILES |
CCCC1CCC(=O)CC1=O |
Synonyme |
4-Propyl-1,3-cyclohexanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






